(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride
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Overview
Description
(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tetrahydropyran ring, an amino group, and an ester functionality, making it a versatile intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as tetrahydropyran and glycine derivatives.
Formation of Tetrahydropyran Ring: The tetrahydropyran ring can be formed through cyclization reactions involving dihydropyran and suitable nucleophiles under acidic conditions.
Introduction of Amino Group: The amino group can be introduced via reductive amination of the corresponding ketone or aldehyde precursor using reagents like sodium cyanoborohydride.
Esterification: The ester functionality is introduced through esterification reactions using methanol and acid catalysts such as sulfuric acid.
Hydrochloride Formation: The final hydrochloride salt is obtained by treating the free base with hydrochloric acid in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production methods often involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for cyclization and esterification steps, and employing automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming oximes or nitroso derivatives.
Reduction: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Ammonia or primary amines for amide formation.
Major Products
Oxidation: Oximes, nitroso compounds.
Reduction: Alcohols.
Substitution: Amides, other esters.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Chiral Building Block: Utilized in the synthesis of chiral drugs and catalysts.
Biology
Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its structural features.
Biological Probes: Employed in the design of probes for studying biological pathways.
Medicine
Drug Development: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Therapeutic Agents: Explored for its activity in various therapeutic areas such as anti-inflammatory and anticancer research.
Industry
Material Science: Used in the development of new materials with specific properties.
Catalysis: Employed in catalytic processes due to its chiral nature.
Mechanism of Action
The mechanism of action of (S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s chiral center allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The tetrahydropyran ring and ester functionality contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride: The enantiomer of the compound with different biological activity.
Amino acids with similar side chains: Compounds like proline or pipecolic acid derivatives.
Other tetrahydropyran derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
(S)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride is unique due to its combination of a chiral center, tetrahydropyran ring, and ester functionality. This combination provides it with distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanism of action
Properties
IUPAC Name |
methyl (2S)-2-amino-2-(oxan-4-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-8(10)7(9)6-2-4-12-5-3-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNZVLSJCYPDLJ-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCOCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1CCOCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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